REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9]C)=[O:8])=[CH:5][C:4]=1[O:13][CH3:14].Cl.[OH2:16]>>[OH:16][CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[O:13][CH3:14]
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Name
|
|
Quantity
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300 mg
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Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(C(=O)OC)C=C1)OC
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Name
|
|
Quantity
|
380 μL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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3 mL
|
Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was refluxed for 16 h
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Duration
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16 h
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Type
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CUSTOM
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Details
|
partitioned with ethyl acetate (10 ml)
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Type
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CUSTOM
|
Details
|
The organic phase was separated
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Type
|
WASH
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Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (dichloromethane:methanol 95:5)
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Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C=C(C(=O)O)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74 mg | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |